molecular formula C8H14N6S2 B601811 Famotidine Impurity A CAS No. 88061-72-7

Famotidine Impurity A

Cat. No.: B601811
CAS No.: 88061-72-7
M. Wt: 258.37
InChI Key:
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .

Industrial Production Methods

Industrial production methods for this compound are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .

Chemical Reactions Analysis

Types of Reactions

Famotidine Impurity A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .

Comparison with Similar Compounds

Similar Compounds

Famotidine Impurity A can be compared with other impurities of famotidine, such as:

Uniqueness

This compound is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Famotidine Impurity A can be achieved through a multistep process involving several chemical reactions.", "Starting Materials": [ "N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide", "2-(trifluoromethyl)benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide with sodium borohydride in ethanol to obtain the corresponding amine intermediate.", "Step 2: Condensation of the amine intermediate with 2-(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide to form the desired Schiff base.", "Step 3: Reduction of the Schiff base with sodium borohydride in ethanol to yield the corresponding secondary amine.", "Step 4: Treatment of the secondary amine with hydrochloric acid in water to obtain Famotidine Impurity A." ] }

CAS No.

88061-72-7

Molecular Formula

C8H14N6S2

Molecular Weight

258.37

Appearance

Off-White to Pale Yellow Solid

melting_point

154-158 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride

Origin of Product

United States

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